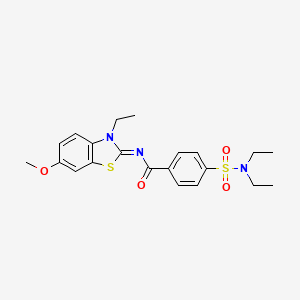

![molecular formula C12H14Cl2N4 B2675902 2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride CAS No. 2490375-77-2](/img/structure/B2675902.png)

2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3H-Imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490375-77-2 . It has a molecular weight of 285.18 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[4,5-c]quinolin-2-one core compounds has been described in various studies . For instance, the Weidenhagen reaction of quinoline-5,6-diamine with thiophene-2-carbaldehyde has been used to synthesize 2-(2-thienyl)-1(3)H-imidazo . Moreover, XantPhos and Pd(OAc)2 have been found to be effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles .Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 285.18 .Scientific Research Applications

Immune Response Modification

Imiquimod, an analogue of imidazoquinolinamines, activates the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, in vivo studies have shown its effectiveness in immunoregulatory, antiviral, antiproliferative, and antitumor activities. This has supported its use as a topical agent for treating cutaneous diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. The compound has been well-tolerated in clinical studies, demonstrating mild-to-moderate drug-related side effects (T. Syed, 2001).

Antitumor Properties of Quinoxaline Compounds

Quinoxaline and its analogues, belonging to the same heterocyclic compound family as imidazoquinolinamines, have been studied for their antitumoral properties. These compounds, formed by condensing ortho-diamines with 1,2-diketones, have found use in pharmaceuticals and as catalyst ligands in research (Aastha Pareek and Dharma Kishor, 2015).

Bioactivity of Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids, which share structural similarities with imidazoquinolinamines, have been the focus of extensive research due to their significant bioactivities. These compounds, including famous examples like quinine and camptothecin, have opened new avenues in antimalarial and anticancer drug development. Their derivatives possess a wide range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory effects (Xiao-fei Shang et al., 2018).

Antimicrobial Activities of Imidazole

Imidazole, a core structure in imidazoquinolinamines, has been utilized in the pharmaceutical industry for manufacturing anti-fungal drugs and bactericides. Its derivatives have been synthesized in laboratories to combat microbial resistance, showcasing its potential as an active drug against microbial infections (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

Quinoline derivatives, related to the structural framework of imidazoquinolinamines, have been identified as effective anticorrosive materials. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting metals from corrosion. This property has practical applications in industrial processes and the preservation of infrastructure (C. Verma et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name |

2-(3H-imidazo[4,5-c]quinolin-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGKUYDGGQQMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2675820.png)

![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)

![1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2675828.png)

![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2675829.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2675830.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2675835.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)